N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide
Description
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide is a complex organic compound that features a fluorinated phenyl ring, a pyrazine moiety, and a phenoxybenzamide structure
Properties
CAS No. |
642085-16-3 |
|---|---|
Molecular Formula |
C24H18FN3O3 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-fluoro-3-(pyrazin-2-yloxymethyl)phenyl]-3-phenoxybenzamide |
InChI |
InChI=1S/C24H18FN3O3/c25-22-10-9-19(13-18(22)16-30-23-15-26-11-12-27-23)28-24(29)17-5-4-8-21(14-17)31-20-6-2-1-3-7-20/h1-15H,16H2,(H,28,29) |
InChI Key |
ASWBLPLJGSPLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)COC4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide typically involves multiple steps, including the formation of the pyrazine moiety and the coupling of the fluorinated phenyl ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions tailored to large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield an alkane or an alcohol.
Scientific Research Applications
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and pyrazine moiety can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are known for their diverse pharmacological effects and are used in the synthesis of various heterocyclic compounds.
Fluorinated Pyridines: These compounds have interesting physical, chemical, and biological properties due to the presence of fluorine atoms.
Uniqueness
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide is unique due to its combination of a fluorinated phenyl ring, a pyrazine moiety, and a phenoxybenzamide structure. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Biological Activity
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide is a complex organic compound notable for its unique structural features, including a fluorinated phenyl ring, a pyrazine moiety, and a phenoxybenzamide structure. This compound has gained attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C24H18FN3O3 |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 642085-16-3 |
| IUPAC Name | N-[4-fluoro-3-(pyrazin-2-yloxymethyl)phenyl]-3-phenoxybenzamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorinated phenyl ring enhances its binding affinity, while the pyrazine moiety contributes to its specificity. Research indicates that this compound may inhibit certain enzyme activities, making it a candidate for further pharmacological studies.
Enzyme Inhibition Studies
Recent studies have focused on the compound's potential as an enzyme inhibitor. For instance, research has demonstrated that compounds with similar scaffolds exhibit significant inhibition of mushroom tyrosinase, an enzyme involved in melanin production. The IC50 values for related compounds suggest that modifications to the phenoxy and pyrazine groups can enhance inhibitory potency.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| N-(4-Fluoro-3-{...}) | 14.33 ± 1.63 | Mushroom Tyrosinase |
| Related Compound A | 16.78 ± 0.57 | Mushroom Tyrosinase |
| Related Compound B | >200 | Mushroom Tyrosinase |
Cytotoxicity Assessment
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound on B16F10 melanoma cells. The results indicated that at concentrations up to 5 μM, the compound did not exhibit significant cytotoxic effects over a 72-hour period.
Case Studies
-
Case Study on Tyrosinase Inhibition :
- A study assessed the inhibition of mushroom tyrosinase by various phenolic compounds, including this compound.
- Results indicated that this compound showed competitive inhibition with an affinity comparable to established inhibitors like kojic acid.
-
Case Study on Cellular Effects :
- B16F10 cells were treated with varying concentrations of this compound.
- The study monitored cell viability and melanin production, revealing that while the compound effectively inhibited tyrosinase activity, it maintained cell viability across tested concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
